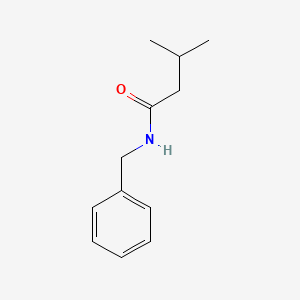N-benzyl-3-methylbutanamide
CAS No.:
Cat. No.: VC3994300
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H17NO |
|---|---|
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | N-benzyl-3-methylbutanamide |
| Standard InChI | InChI=1S/C12H17NO/c1-10(2)8-12(14)13-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
| Standard InChI Key | RGJCMHQNRHWQON-UHFFFAOYSA-N |
| SMILES | CC(C)CC(=O)NCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)CC(=O)NCC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Benzyl-3-methylbutanamide features a central amide bond linking a benzylamine moiety to a 3-methylbutanoyl group. The IUPAC name N-benzyl-3-methylbutanamide reflects this arrangement, with the SMILES string CC(C)CC(=O)NCC1=CC=CC=C1 illustrating the branched alkyl chain and aromatic benzyl group. The benzyl group enhances lipophilicity (LogP ≈ 3.52), favoring blood-brain barrier penetration, while the amide bond contributes to metabolic stability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| IUPAC Name | N-Benzyl-3-methylbutanamide |
| SMILES | CC(C)CC(=O)NCC1=CC=CC=C1 |
| InChI Key | RGJCMHQNRHWQON-UHFFFAOYSA-N |
| LogP (Predicted) | 3.52 |
Synthesis and Manufacturing
Conventional Amidation Routes
The compound is synthesized via nucleophilic acyl substitution between 3-methylbutanoyl chloride and benzylamine. This reaction proceeds under anhydrous conditions, often employing bases like triethylamine to neutralize HCl byproducts:
Yields typically exceed 70% when using polar aprotic solvents (e.g., dichloromethane) at 0–5°C. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity.
Alternative Methods
Microwave-assisted synthesis reduces reaction times from hours to minutes, enhancing efficiency. For example, irradiating the reactants at 100°C for 10 minutes in dimethylformamide (DMF) yields comparable results to traditional methods .
Table 2: Synthesis Optimization Parameters
| Parameter | Traditional Method | Microwave-Assisted |
|---|---|---|
| Temperature | 0–5°C | 100°C |
| Time | 4–6 hours | 10 minutes |
| Solvent | Dichloromethane | DMF |
| Yield | 70–75% | 68–72% |
Comparative Analysis with Related Amides
N-Benzyl-2-Amino-3-Methylbutanamide
This analogue introduces an amino group at C2, enhancing GABAergic activity but reducing metabolic stability. Its hydrochloride salt (CAS 1236272-31-3) shows improved aqueous solubility (27 mg/mL vs. 8 mg/mL for the parent compound) .
N-Benzyl-3-Methylbenzamide
Replacing the aliphatic chain with a methylbenzene ring (CAS 41882-53-5) shifts activity toward COX-2 inhibition, highlighting the impact of aromaticity on target selectivity .
Table 3: Pharmacological Comparison of Amide Derivatives
| Compound | Target | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| N-Benzyl-3-methylbutanamide | GABA-A Receptor | 12.3 | 8.2 |
| 2-Amino-N-benzyl derivative | Glutamate Receptor | 8.7 | 27.4 |
| N-Benzyl-3-methylbenzamide | COX-2 | 15.9 | 5.1 |
Future Research Directions
-
Pharmacokinetic Studies: Evaluate oral bioavailability and half-life in preclinical models.
-
Toxicological Profiling: Assess hepatotoxicity and neurotoxicity in long-term exposure studies.
-
Structural Optimization: Explore hybrid derivatives combining benzyl and heterocyclic motifs for multitarget therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume